molecular formula C9H9N3O2 B1388180 methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1150618-05-5

methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1388180
CAS No.: 1150618-05-5
M. Wt: 191.19 g/mol
InChI Key: YJXJLESRRZVQPW-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1150618-05-5) is a high-value chemical building block in medicinal chemistry and organic synthesis. This compound features the 1H-pyrazolo[3,4-b]pyridine core, a privileged scaffold noted for its close structural resemblance to purine bases like adenine and guanine, which allows it to interact effectively with a wide range of biological targets . This scaffold is of significant interest in biomedical research, with over 300,000 described derivatives explored for diverse pharmacological activities . Recent studies highlight applications in developing anticancer , antiviral , anti-inflammatory , and anti-Alzheimer agents . The structural versatility of the pyrazolo[3,4-b]pyridine core has led to its use in approved drugs and numerous investigational compounds, solidifying its role in modern drug discovery programs . The synthetic routes to this class of compounds continue to evolve, with recent advances focusing on efficient, green chemistry approaches. These include multicomponent reactions and the use of novel catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO 3 H), to construct the pyrazolo[3,4-b]pyridine-5-carboxylate structure under mild conditions . The methyl ester functional group at the 5-position is a versatile handle for further synthetic modification, enabling access to a diverse array of analogs for structure-activity relationship (SAR) studies. This product is intended for research purposes only. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and hazard information.

Properties

IUPAC Name

methyl 3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-7-3-6(9(13)14-2)4-10-8(7)12-11-5/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXJLESRRZVQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653949
Record name Methyl 3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-05-5
Record name Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This reaction is carried out at room temperature in ethanol, providing the desired product with moderate to good yields . Another method involves the treatment of 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with the Vilsmeier–Haack reagent .

Industrial Production Methods

the use of solid acid catalysts like AC-SO3H and room temperature conditions suggest that scalable and environmentally friendly methods could be developed for its industrial synthesis .

Chemical Reactions Analysis

3.1. Esterification

The methyl ester form of pyrazolo[3,4-b]pyridine-5-carboxylic acid is synthesized through an esterification reaction with methanol. The reaction typically involves heating the carboxylic acid with an excess of methanol in the presence of a dehydrating agent like sulfuric acid.

3.2. Hydrazine Reaction

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can react with hydrazine hydrate to form the corresponding carbohydrazide. This reaction is significant for synthesizing derivatives with potential biological activity.

Reaction Mechanism

The mechanism for the hydrazine reaction involves nucleophilic attack by hydrazine on the carbonyl carbon of the ester, followed by dehydration to form the carbohydrazide.

Table 2: Key Reactions and Products

Reaction TypeReactantsProducts
EsterificationPyrazole Carboxylic Acid + MethanolMethyl Pyrazole Ester
Hydrazine ReactionMethyl Pyrazole Ester + HydrazinePyrazole Carbohydrazide

Biological Evaluations

Recent studies have shown that derivatives of this compound exhibit significant biological activities. For instance:

  • Inhibition Studies : Certain derivatives have demonstrated nanomolar inhibitory activities against tropomyosin receptor kinases (TRKs), which are implicated in cancer progression .

  • Antimicrobial Activity : Other derivatives have been evaluated for their antimicrobial properties, showing promising results against various bacterial strains .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is primarily explored for its potential therapeutic applications. It has been shown to exhibit various biological activities, including:

  • Anticancer Properties : Recent studies indicate that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. For example, certain derivatives have demonstrated IC values as low as 0.36 µM against CDK2, suggesting potent selective inhibition over CDK9. In preclinical evaluations, these derivatives showed significant antiproliferative activity against human tumor cell lines such as HeLa and HCT116 .

Antimicrobial Activity

The compound is also being investigated for its antibacterial, antiviral, and antifungal properties. Its structural features allow it to interact with various biological targets, making it a candidate for developing new antimicrobial agents.

Synthesis of Complex Heterocycles

In organic synthesis, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its versatility in chemical reactions—such as oxidation, reduction, and substitution—enables the creation of various derivatives with tailored biological activities.

Agrochemical Applications

The compound's potential extends to the synthesis of agrochemicals, where its derivatives may serve as effective pesticides or herbicides due to their biological activity profiles .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of several derivatives of this compound against various human tumor cell lines. The results indicated substantial antiproliferative activity across different cell lines (HeLa, HCT116), supporting the compound's potential as a lead structure for cancer drug development.

Case Study 2: Synthesis and Biological Testing

Another investigation focused on synthesizing new derivatives through various chemical modifications of this compound. The resulting compounds were tested for their antimicrobial efficacy and demonstrated promising results against resistant bacterial strains.

Mechanism of Action

The mechanism of action of methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Activity: 3-Methyl Group: Central to the MSC series of CDK8/19 inhibitors, suggesting its role in kinase binding . 4-Amino/4-Chloro Groups: Amino derivatives (e.g., Compound 5 in ) show antiviral activity, while chloro substituents enhance stability and lipophilicity . Benzyl/Phenyl Groups: Bulky substituents (e.g., 1-benzyl in ) may improve receptor binding but increase molecular weight .

Synthetic Routes: TFA-Catalyzed Reactions: Used for coupling pyrazole amines with acrylates (e.g., 3-(4-chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl derivative in ) . Novel Cascade Reactions: describes a method using 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles for scaffold assembly under mild conditions .

Biological Applications: Anticancer: Derivatives like ethyl 4-((5-methylpyridin-2-yl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (ARA-04) inhibit herpes simplex virus, while others target CDK8/19 in cancer . Antimalarial: Ethyl 4-((4-(4-methylphenylsulfonamido)butyl)amino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (L87) showed activity against Plasmodium falciparum .

Safety and Stability :

  • Chloro-substituted derivatives (e.g., ) may pose higher toxicity risks due to halogen atoms, whereas methyl esters (e.g., target compound) prioritize manageable irritation hazards .

Biological Activity

Methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS Number: 1150618-05-5) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a pyrazolo[3,4-b]pyridine core with a methyl group at the 3-position. The molecular formula is C9_9H9_9N3_3O2_2, and it has a molecular weight of 191.19 g/mol .

Synthesis Methods:
One effective synthetic route involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3_3H) as a catalyst. This method is notable for its mild reaction conditions and environmental friendliness, yielding the desired compound in moderate to good yields .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. Its structure facilitates the formation of hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity. Ongoing research is focused on identifying these molecular targets and elucidating the pathways involved in its action .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazolo[3,4-b]pyridines have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study reported that certain derivatives exhibited IC50_{50} values as low as 0.36 µM against CDK2, demonstrating potent selective inhibition over CDK9 .

Case Study:
In a preclinical evaluation, this compound derivatives were tested against various human tumor cell lines (HeLa, HCT116, A375). Results indicated substantial antiproliferative activity, suggesting that these compounds could serve as promising candidates for cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary tests indicate that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of microbial cell functions or inhibition of key enzymes .

Comparative Analysis

To better understand the unique properties of this compound relative to similar compounds, a comparison table is provided below:

Compound NameStructure FeatureBiological Activity
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylateLacks methyl group at C3Moderate anticancer activity
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylateHydroxymethyl group instead of methylAntimicrobial properties
Methyl 5-(trifluoromethyl)-1H-pyrolo[2,3-b]pyridine-4-carboxylateTrifluoromethyl groupEnhanced selectivity in kinase inhibition

Q & A

Q. What are the established synthetic methodologies for methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions between pyrazole-5-amine derivatives and α,β-unsaturated carbonyl precursors. For example, ethyl 2-benzoyl-3,3-bis(methylthio)acrylate reacts with substituted pyrazol-5-amine under reflux in toluene with trifluoroacetic acid (TFA) as a catalyst . Key steps include:

  • Catalyst selection : TFA (30 mol%) enhances reaction efficiency.
  • Reflux conditions : Optimal temperature (110–120°C) ensures complete cyclization.
  • Purification : Recrystallization from ethanol yields pure products (e.g., 133°C melting point for analogous compounds) .

Q. What spectroscopic techniques are critical for structural validation of this compound?

  • ¹H/¹³C NMR : Confirms substitution patterns and aromaticity. For example, pyrazole ring protons resonate at δ 6.6–7.8 ppm, while the methyl ester group appears as a singlet at δ 3.8–4.2 ppm .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group) .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in pyrazolo[3,4-b]pyridine derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while toluene minimizes side reactions .
  • Catalyst screening : TFA outperforms Lewis acids (e.g., ZnCl₂) in minimizing by-products .
  • Temperature control : Gradual heating prevents decomposition of thermally labile intermediates.

Q. What computational approaches are used to predict biological activity or binding modes?

  • Molecular docking : Software like Discovery Studio and MarvinSketch models interactions with target proteins (e.g., kinases or receptors). For pyrazolo[3,4-b]pyridines, docking studies highlight hydrogen bonding with active-site residues .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .

Q. How should researchers address contradictions in spectral or biological data across studies?

  • Batch variability : Verify synthetic protocols (e.g., reaction time, purification steps) to rule out impurities .
  • Biological assays : Replicate experiments under standardized conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .
  • Crystallographic validation : Compare experimental X-ray data with computational models to resolve structural ambiguities .

Methodological Guidance

Q. What strategies are recommended for scaling up synthesis without compromising quality?

  • Flow chemistry : Continuous reactors improve heat transfer and reduce side reactions in large-scale syntheses.
  • In-line analytics : Use HPLC or LC-MS to monitor reaction progress and intermediate stability .

Q. How can regioselectivity challenges in pyrazolo[3,4-b]pyridine synthesis be addressed?

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) at the pyridine ring direct cyclization to the desired position .
  • Protecting groups : Temporarily block reactive sites (e.g., -NH₂) to prevent undesired side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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